molecular formula C23H26N2O2S B300841 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone

3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone

Cat. No. B300841
M. Wt: 394.5 g/mol
InChI Key: CTXWJRTXYLYPMN-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone, also known as Thioflavin T, is a well-known fluorescent dye used in various scientific research applications. Thioflavin T is primarily used for the detection of amyloid fibrils, which are commonly associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of this compound T to amyloid fibrils results in a characteristic fluorescence emission. The exact mechanism of action of this compound T is still being studied, but it is believed that this compound T may interfere with the aggregation of amyloid fibrils, potentially leading to the development of new therapeutics for neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound T has no known biochemical or physiological effects on the human body. This compound T is not a drug and is not used for any medical purposes. This compound T is primarily used in scientific research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is its high sensitivity and specificity for the detection of amyloid fibrils. This compound T is also relatively easy to use and can be detected using various imaging techniques. However, this compound T has some limitations, including its potential toxicity and photobleaching. This compound T can also bind to other proteins and molecules, potentially leading to false positives in experiments.

Future Directions

There are several future directions for 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T research. One potential direction is the development of new imaging techniques for the detection of amyloid fibrils. Another potential direction is the development of new therapeutics for neurodegenerative diseases based on the mechanism of action of this compound T. Additionally, this compound T may have potential applications in the detection of other protein aggregates, such as prions. Further research is needed to fully understand the potential applications of this compound T in scientific research.

Synthesis Methods

3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is synthesized through the reaction of 2-methylbenzaldehyde and 3,4-dimethylaniline in the presence of sulfur and formaldehyde. The resulting product is then treated with sodium hydroxide and iodine to form this compound T. The synthesis method is relatively simple and has been well-documented in the literature.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is primarily used for the detection of amyloid fibrils in various scientific research applications. Amyloid fibrils are protein aggregates that are commonly associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound T binds to the beta-sheet structure of amyloid fibrils, resulting in a characteristic fluorescence emission. This fluorescence emission can be detected using various imaging techniques, such as fluorescence microscopy and spectroscopy. This compound T is also used in the development of potential therapeutics for neurodegenerative diseases.

properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

(5Z)-3-(3,4-dimethylphenyl)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H26N2O2S/c1-13(2)19-11-17(16(5)10-21(19)27-6)12-20-22(26)25(23(28)24-20)18-8-7-14(3)15(4)9-18/h7-13H,1-6H3,(H,24,28)/b20-12-

InChI Key

CTXWJRTXYLYPMN-NDENLUEZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3C)OC)C(C)C)/NC2=S)C

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)NC2=S)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)NC2=S)C

Origin of Product

United States

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